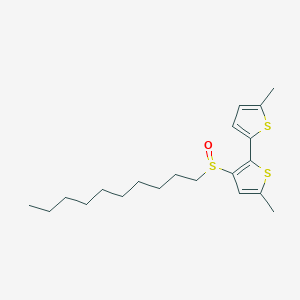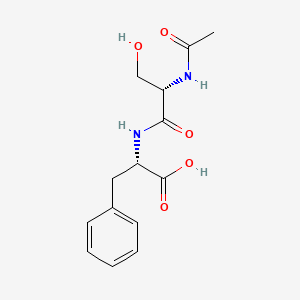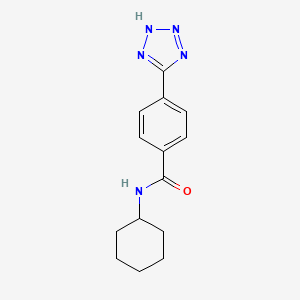![molecular formula C23H24N4O B12521249 Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- CAS No. 820977-27-3](/img/structure/B12521249.png)
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline and indole. Quinoline is a nitrogen-containing aromatic compound, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two structures in a single molecule endows it with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. Some of the common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.
For the specific compound Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-, the synthesis would likely involve a multi-step process combining these methods with additional steps to introduce the methoxy and piperazinylmethyl groups.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits.
化学反应分析
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of quinoline can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents, and nucleophilic substitution using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with functional groups like halogens, amines, and thiols.
科学研究应用
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: Used in the development of dyes, agrochemicals, and materials with specific electronic properties.
作用机制
The mechanism of action of quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazinylmethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- can be compared with other similar compounds, such as:
Quinoline: A simpler structure with similar aromatic properties but lacking the indole and piperazinylmethyl groups.
Indole: A bicyclic structure with biological activity but lacking the quinoline moiety.
Tetrahydroquinoline: A reduced form of quinoline with different chemical reactivity and biological activity.
The unique combination of quinoline, indole, and piperazinylmethyl groups in a single molecule makes Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- a versatile compound with distinct chemical and biological properties.
属性
CAS 编号 |
820977-27-3 |
|---|---|
分子式 |
C23H24N4O |
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-methoxy-3-[5-(piperazin-1-ylmethyl)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C23H24N4O/c1-28-23-19(13-17-4-2-3-5-20(17)26-23)22-14-18-12-16(6-7-21(18)25-22)15-27-10-8-24-9-11-27/h2-7,12-14,24-25H,8-11,15H2,1H3 |
InChI 键 |
DOJAUXABQKQJSJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=CC=CC=C2C=C1C3=CC4=C(N3)C=CC(=C4)CN5CCNCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


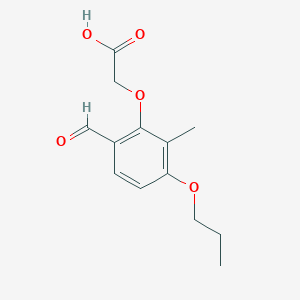

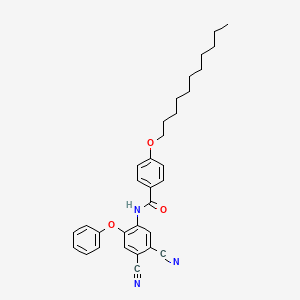


![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

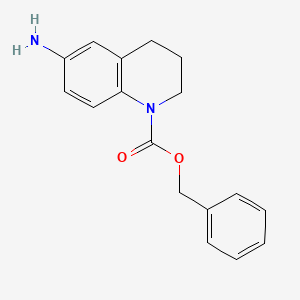
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
![1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-](/img/structure/B12521224.png)

